1-(4-Hydroxypyrimidin-2-yl)ethan-1-one
Description
1-(4-Hydroxypyrimidin-2-yl)ethan-1-one is a pyrimidine derivative characterized by a hydroxyl group at the 4-position of the pyrimidine ring and an acetyl group at the 2-position. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry and material science due to their structural versatility and capacity for hydrogen bonding.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-acetyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-3H,1H3,(H,7,8,10) |
InChI Key |
MNRXDAAOMHCXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Substitutions
Key compounds :
1-(2-Methylpyrimidin-4-yl)ethan-1-one (CAS 67860-38-2):
- Substituents: Methyl group at pyrimidin-2, acetyl at pyrimidin-3.
- Properties: Reported as a flavoring agent with lower polarity due to the methyl group. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
- Synthesis: Derived from pyrimidine intermediates via acetylation reactions.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 334500-76-4): Substituents: Thiophene and dimethylpyrimidine-thio groups. Properties: Enhanced lipophilicity due to the thiophene and sulfur-containing groups. Potential applications in antifungal or antibacterial agents .
1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one: Substituents: Pyridine and fused heterocyclic systems.
Comparison Table :
Functional Group Comparisons
- Hydroxyl vs. Methyl Groups: Hydroxyl groups (as in the target compound) increase solubility in polar solvents (e.g., water, ethanol) and enhance hydrogen-bonding interactions, critical for crystallinity and binding to biological targets . Methyl groups (e.g., 1-(2-methylpyrimidin-4-yl)ethan-1-one) reduce polarity, favoring lipid solubility and membrane permeability, but limit hydrogen-bonding interactions .
Thiophene vs. Pyrimidine :
- Thiophene-containing derivatives (e.g., 2-(thiophen-2-yl)ethan-1-one analogs) exhibit higher lipophilicity and are often explored for antimicrobial activity due to their ability to disrupt microbial membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
